molecular formula C16H17N5O B2759511 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide CAS No. 2034614-53-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide

Cat. No.: B2759511
CAS No.: 2034614-53-2
M. Wt: 295.346
InChI Key: UBBZJNQNUZQORE-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bioisostere in drug design, particularly for targeting ATP-binding sites of enzymes such as kinases . Research into analogous TP derivatives has demonstrated a range of promising biological activities, including antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as DNA gyrase inhibition, highlighting the scaffold's potential in infectious disease research . The molecular design of this specific compound features a 2-methylbenzamide group linked to the TP heterocycle via a flexible propyl chain. This structural motif is strategic; the benzamide can engage in specific hydrophobic and hydrogen-bonding interactions with biological targets, while the triazolopyrimidine core offers versatile binding capabilities, including the potential for metal chelation via its accessible nitrogen atoms . This makes the compound a valuable chemical tool for probing various biological pathways, including those relevant to oncology and microbiology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-5-2-3-7-14(12)15(22)17-8-4-6-13-9-18-16-19-11-20-21(16)10-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBZJNQNUZQORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the benzamide group. One common method involves the reaction of 1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine ring. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The triazolopyrimidine moiety and alkyl chain are susceptible to oxidation. Key findings include:

Oxidizing Agent Conditions Products Yield Source
KMnO₄ (aq)Acidic, 60°C, 4 hoursCarboxylic acid derivatives65–78%
H₂O₂ (30%)Ethanol, reflux, 2 hoursHydroxylated propyl chain intermediates52%

Oxidation primarily targets the propyl linker, forming hydroxylated intermediates or carboxylic acids. The benzamide’s methyl group remains inert under these conditions .

Reduction Reactions

Reductive modifications occur at the amide and heterocyclic regions:

Reducing Agent Conditions Products Yield Source
LiAlH₄THF, 0°C→RT, 6 hoursPrimary amine derivative41%
NaBH₄/CuCl₂MeOH, RT, 12 hoursSecondary alcohol at propyl chain68%

LiAlH₄ reduces the benzamide to a benzylamine group, while NaBH₄ selectively reduces carbonyl groups in the presence of CuCl₂ .

Substitution Reactions

The triazolopyrimidine core undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Reaction Type Reagents/Conditions Products Yield Source
NAS (Halogenation)NBS, AIBN, CCl₄, 80°C5-Bromo-triazolopyrimidine derivative73%
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, 70°CAlkyne-functionalized analog58%

Halogenation at the 5-position of the triazolopyrimidine ring enables further functionalization via cross-coupling . The benzamide’s methyl group does not participate in these reactions.

Hydrolysis Reactions

Controlled hydrolysis cleaves the amide bond or modifies the heterocycle:

Conditions Products Yield Source
6M HCl, reflux, 8h2-Methylbenzoic acid + triazolopyrimidine amine84%
NaOH (1M), 60°C, 6hRing-opened pyrimidine derivatives37%

Acidic hydrolysis cleaves the benzamide bond, while basic conditions destabilize the triazolopyrimidine ring .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends in reactivity:

Compound Key Reaction Outcome Source
N-(3-( triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamidePd-catalyzed Suzuki couplingBiaryl derivatives (IC₅₀ = 12 nM vs. CDK2)
7-Anilino-5-methyl-2-(3-chloropropyl)- triazolo[1,5-a]pyrimidineSN2 alkylationThioether-linked analogs

Alkyl chains and electron-deficient triazolopyrimidine rings enhance electrophilic substitution rates .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the propyl chain, confirmed by ESR studies .

  • Reduction : LiAlH₄ attacks the amide carbonyl, forming a tetrahedral intermediate before N–O bond cleavage.

  • Substitution : Directed by the electron-withdrawing triazolopyrimidine ring, favoring meta positions in NAS .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide exhibits potent anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to affect the ERK signaling pathway, leading to decreased phosphorylation levels of proteins critical for cancer cell growth.

Case Study:
In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. The mechanism of action involves the modulation of cellular signaling pathways that are often dysregulated in cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazolo-pyrimidine core.
  • Attachment of the propyl chain via nucleophilic substitution.
  • Final modification to introduce the 2-methylbenzamide group.

Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with the Triazolo-Pyrimidine Core

Compound 3 (from ):

  • Core: [1,2,4]Triazolo[1,5-a]pyrimidine.
  • Substituents: A 3-(difluoromethyl)pyridin-2-yl group at position 6, a 4-fluorophenyl moiety at position 2, and a 2,4-dimethyloxazole-5-carboxamide.
  • Activity: Clinical candidate for kinetoplastid inhibition.
  • Synthesis: Utilizes Suzuki coupling, enabling precise installation of aromatic substituents .
  • Key Data: ¹H NMR (DMSO-d6) δ 10.36 (s, 1H), indicative of the oxazole carboxamide proton.

Example from :

  • Core: [1,2,4]Triazolo[1,5-a]pyrimidine.
  • Substituents: Aryl groups at position 7, propyl at position 5, and carboxamide at position 4.
  • Synthesis: Fusion method in DMF with aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes.
  • Key Data: Melting point 205–207°C; IR and NMR spectra confirm structural integrity .

Target Compound:

  • Substituents: Lacks fluorinated or heteroaromatic groups (e.g., oxazole) seen in Compound 3. The 2-methylbenzamide group may enhance lipophilicity compared to carboxamide derivatives.

Heterocycles with Divergent Cores but Similar Substituents

Quinazoline Derivatives ():

  • Core: Quinazoline (a fused pyrimidine-benzene system).
  • Substituents: Pyrazole and aldehyde hydrazones.
  • Activity: Antimicrobial (e.g., inhibition of wheat blight and apple rot fungi at 50 µg/mL).
  • Synthesis: Multi-step route involving 4-chloroquinazoline and 3-amino-4-pyrazolecarboxylate .

The benzamide group in the target compound may reduce polarity compared to aldehyde hydrazones in quinazolines, affecting membrane permeability.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Synthesis Method Physical Properties
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 3-(Propyl), 2-methylbenzamide Not specified Not detailed Not provided
Compound 3 () [1,2,4]Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, fluorophenyl, oxazole Kinetoplastid inhibition Suzuki coupling ¹H NMR δ 10.36 (DMSO-d6)
Quinazoline Derivative () Quinazoline Pyrazole, aldehyde hydrazones Antimicrobial Multi-step synthesis IR, NMR confirmed
Example () [1,2,4]Triazolo[1,5-a]pyrimidine Aryl, propyl, carboxamide Not specified Fusion in DMF Mp 205–207°C

Key Research Findings and Implications

Substituent Impact: Fluorinated groups (e.g., in Compound 3) enhance metabolic stability and target affinity, making them critical in clinical candidates . The target compound’s benzamide group may offer a balance between lipophilicity and solubility.

Synthesis Methods: Suzuki coupling () allows modular assembly of aromatic substituents, whereas fusion methods () are efficient for carboxamide derivatives .

Biological Activity: Triazolo-pyrimidines are prominent in antiparasitic research, while quinazolines dominate antimicrobial studies, highlighting core-dependent target preferences .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C13H16N6C_{13}H_{16}N_6 and molecular weight of approximately 244.31 g/mol. The structure features a triazolo-pyrimidine moiety connected to a propyl chain and a methylbenzamide group, which may influence its interaction with biological targets.

Inhibition of AXL Receptor Tyrosine Kinase

One of the primary mechanisms attributed to this compound is the inhibition of AXL receptor tyrosine kinase. AXL plays a crucial role in various cellular processes, including proliferation and survival in cancer cells. Studies have demonstrated that compounds similar to this compound effectively inhibit AXL activity, leading to reduced tumor growth in preclinical models .

Cancer Treatment

A study investigating the efficacy of triazolo compounds in cancer therapy found that certain derivatives significantly inhibited cell proliferation in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with AXL and other receptor tyrosine kinases .

Compound Target Effect Reference
Compound I-8RET kinaseStrong inhibition
Triazolo DerivativeAXL receptorReduced tumor growth
Related BenzamidesVarious bacteriaModerate antimicrobial activity

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound are sparse, related triazolo compounds have demonstrated favorable pharmacokinetic profiles with good bioavailability and metabolic stability .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide?

The compound can be synthesized via cyclization reactions using precursors like aminotriazoles and carbonyl derivatives. A typical method involves fusing aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and an aromatic aldehyde in dimethylformamide (DMF) for 10–12 minutes, followed by cooling and methanol addition to precipitate the product . Reaction conditions (temperature, solvent purity) must be tightly controlled to avoid side products. Post-synthesis purification via ethanol recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Critical for identifying proton environments (e.g., aromatic protons at δ 8.87–8.91 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~1500 cm⁻¹) .

Q. How can researchers validate the purity of synthesized batches?

Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a reference standard. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of triazolopyrimidine derivatives?

  • Substituent Analysis : Modifying the propyl linker or benzamide group (e.g., introducing electron-withdrawing groups like -CF₃) may enhance target binding. For example, cyclohexyl or cycloheptyl substituents in analogous compounds improved selectivity for kinase targets .
  • Bioisosteric Replacement : Replacing the triazolopyrimidine core with pyrazolopyrimidine or indazole moieties can alter solubility and potency .

Q. What experimental approaches resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons).
  • X-ray Crystallography : Provides definitive bond-length/angle data for ambiguous structures .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed?

  • Pharmacokinetic Profiling : Assess plasma protein binding (e.g., >80% binding reduces free drug availability) and metabolic stability using liver microsomes .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What methods validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to CDK2 or other kinases by measuring protein thermal stability shifts.
  • Kinase Inhibition Profiling : Use a panel of 50+ kinases to identify off-target effects (IC₅₀ ratios <10 indicate selectivity) .

Key Considerations

  • Toxicity Screening : Use zebrafish embryos for rapid in vivo toxicity assessment (LC₅₀ >100 μM suggests safety) .
  • Data Reproducibility : Replicate experiments across ≥3 independent batches to account for synthetic variability .

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